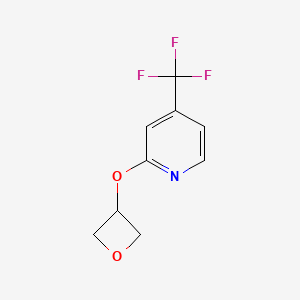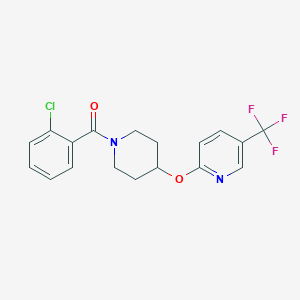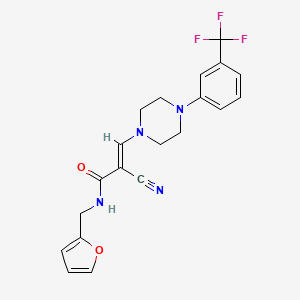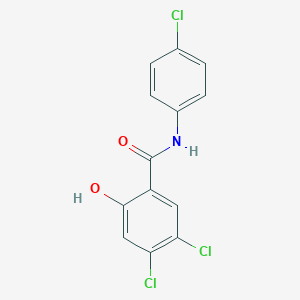
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a chlorophenyl group, a methyl group, and a sulfamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring One common approach is the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the furan ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups, leading to derivatives with varied properties.
科学研究应用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules. Its interaction with biological targets can be studied to understand its effects on cellular processes.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound in drug discovery, particularly for diseases where modulation of specific molecular pathways is required.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various applications.
作用机制
The mechanism by which 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group, for instance, can bind to enzymes or receptors, modulating their activity. The furan ring and chlorophenyl group may also play a role in the compound's binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: Potential targets include enzymes involved in metabolic pathways or signal transduction.
Receptors: The compound may interact with receptors on cell surfaces, influencing cellular responses.
相似化合物的比较
5-(2-Chlorophenyl)-N-cyclopentyl-2-furamide: Similar structure but different substituents.
5-(2-Chlorophenyl)furfural: Related furan derivative with different functional groups.
Uniqueness: The uniqueness of 5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(4-sulfamoylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-11-15(10-17(25-11)14-4-2-3-5-16(14)19)18(22)21-12-6-8-13(9-7-12)26(20,23)24/h2-10H,1H3,(H,21,22)(H2,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEMYWFFYHZGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)
![ETHYL 1-[6-CHLORO-3-(4-METHOXYBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2503956.png)
![N-{[4-(3-chlorophenyl)-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B2503958.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)

![6-(3-{[(3-hydroxyphenyl)methyl]amino}pyrrolidin-1-yl)-N-phenylpyridine-3-carboxamide](/img/structure/B2503966.png)
![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)


